An In-depth Technical Guide to the Synthesis and Characterization of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine
An In-depth Technical Guide to the Synthesis and Characterization of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a robust and reproducible synthetic protocol, starting from commercially available precursors. It further elaborates on the analytical techniques employed for the structural elucidation and purity assessment of the synthesized compound. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical, step-by-step methodologies.
Introduction and Significance
The 1,3-thiazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds, exhibiting diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. The specific derivative, 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, incorporates a gem-dimethyl group and a methyl-substituted vinylogous system, features that can significantly influence its physicochemical properties and biological interactions. A thorough understanding of its synthesis and a comprehensive characterization are paramount for its exploration in drug discovery programs.
This guide will focus on the well-established and efficient acid-catalyzed condensation reaction between an α,β-unsaturated ketone and thiourea, which provides a direct and high-yielding route to the desired 2-amino-1,3-thiazine core.
Synthetic Pathway and a Mechanistic Overview
The synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine is achieved through a cyclocondensation reaction between mesityl oxide (4-methyl-3-penten-2-one) and thiourea. This reaction is typically facilitated by an acid catalyst, such as hydrochloric acid, in a suitable solvent like ethanol.
The proposed reaction mechanism commences with the protonation of the carbonyl oxygen of mesityl oxide, which enhances its electrophilicity. Subsequently, the nucleophilic sulfur atom of thiourea attacks the β-carbon of the activated α,β-unsaturated ketone in a Michael-type addition. This is followed by an intramolecular cyclization, where one of the amino groups of the thiourea intermediate attacks the carbonyl carbon. The final step involves the dehydration of the cyclic intermediate to yield the stable 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.
Caption: Synthetic workflow for 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.
Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Mesityl Oxide (4-methyl-3-penten-2-one) | Reagent Grade, ≥98% | Sigma-Aldrich |
| Thiourea | ACS Reagent, ≥99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Fisher Scientific |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | VWR |
| Sodium Hydroxide (NaOH) | Pellets, ACS Reagent | EMD Millipore |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ACS Reagent | J.T. Baker |
3.2. Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (7.61 g, 0.1 mol) and ethanol (100 mL). Stir the mixture until the thiourea is completely dissolved.
-
Addition of Reactants: To the stirred solution, add mesityl oxide (9.81 g, 0.1 mol) followed by the slow, dropwise addition of concentrated hydrochloric acid (8.3 mL, 0.1 mol) through the condenser. The addition of acid may cause a slight exotherm.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate as its hydrochloride salt.[1]
-
Neutralization: Carefully neutralize the reaction mixture by the slow addition of a 2 M aqueous solution of sodium hydroxide until the pH is approximately 8-9. This will convert the hydrochloride salt to the free amine.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 4,6,6-trimethyl-6H-1,3-thiazin-2-amine as a crystalline solid.
Comprehensive Characterization
The synthesized 4,6,6-trimethyl-6H-1,3-thiazin-2-amine is characterized using a suite of analytical techniques to confirm its structure and assess its purity.
4.1. Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₂N₂S |
| Molecular Weight | 156.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
4.2. Spectroscopic Analysis
4.2.1. Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (primary amine)[2] |
| 3100-3000 | Medium | C-H stretching (aromatic/vinylic) |
| 2980-2850 | Strong | C-H stretching (aliphatic) |
| 1650-1600 | Strong | C=N stretching (thiazine ring) |
| 1580-1550 | Medium | N-H bending (scissoring) |
| 1380-1365 | Strong (doublet) | C-H bending (gem-dimethyl) |
| 1250-1020 | Medium | C-N stretching |
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the detailed structural elucidation of the molecule. The expected chemical shifts are predicted based on the structure and data from related compounds.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.20 | s | 1H | =CH- |
| ~ 4.80 | br s | 2H | -NH₂ |
| ~ 2.10 | s | 3H | =C-CH₃ |
| ~ 1.30 | s | 6H | -C(CH₃)₂ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=N (Amidine carbon) |
| ~ 130 | =C -CH₃ |
| ~ 115 | =C H- |
| ~ 55 | -C (CH₃)₂ |
| ~ 28 | -C(C H₃)₂ |
| ~ 22 | =C-C H₃ |
4.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 156
-
Major Fragments:
-
m/z = 141 ([M-CH₃]⁺): Loss of a methyl radical from the gem-dimethyl group.
-
m/z = 99 ([M-C(CH₃)₃]⁺): Loss of a tert-butyl radical.
-
Further fragmentation of the thiazine ring.
-
Caption: Logical flow from synthesis to characterization.
Conclusion
This technical guide has outlined a reliable and well-documented method for the synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. The provided step-by-step protocol, coupled with a comprehensive characterization strategy, offers a solid foundation for researchers to produce and validate this compound of interest. The detailed spectroscopic analysis provides a benchmark for future studies and applications of this and related 1,3-thiazine derivatives in the pursuit of novel therapeutic agents.
References
-
Didwagh, S. S., Piste, P. B., Burungale, A. S., & Nalawade, A. M. (2013). Synthesis and antimicrobial evaluation of novel 3-(4,6- diphenyl-6H- 1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives. Journal of Applied Pharmaceutical Science, 3(11), 074-079. [Link]
-
Haider, F. Z. (2012). Synthesis and antimicrobial screening of some 1,3-thiazines. Journal of Chemical and Pharmaceutical Research, 4(4), 2263-2267. [Link]
-
ChemBK. (n.d.). 6H-1,3-Thiazin-2-amine,4,6,6-trimethyl-,monohydrochloride. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
LibreTexts Chemistry. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]
